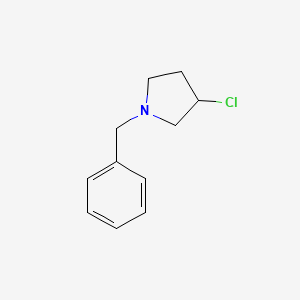

1-Benzyl-3-chloropyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTQVONOXWGZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Chloropyrrolidine

Classical Approaches to 1-Benzyl-3-chloropyrrolidine Synthesis

Traditional methods for synthesizing this compound often involve straightforward chemical transformations.

Halogenation of 1-Benzyl-3-pyrrolidinol Precursors

A common and direct method for the synthesis of this compound is the halogenation of 1-Benzyl-3-pyrrolidinol. This transformation can be achieved using various chlorinating agents. For instance, the use of thionyl chloride represents a classic approach to replace the hydroxyl group with a chlorine atom. rsc.org The reaction of (S)-(+)-1-Benzyl-3-pyrrolidinol with mesyl chloride and triethylamine (B128534) can also be employed to form a mesylate, which is then converted to the corresponding chloride. rsc.org

Another example involves the reaction of 1-(o-methoxybenzyl)-3-pyrrolidinol with a suitable chlorinating agent to yield 1-(o-methoxybenzyl)-3-chloropyrrolidine. google.com The choice of the specific halogenating agent and reaction conditions can influence the yield and purity of the final product.

Cyclization Reactions Involving Halogenated Butene Derivatives and Amines

An alternative strategy for constructing the pyrrolidine (B122466) ring is through the cyclization of appropriately substituted precursors. One such method involves the reaction of cis-1,4-dihalobutene-2 with a primary amine, such as benzylamine (B48309), to induce cyclization and form a 1-substituted-Δ³-pyrroline. google.com This intermediate can then be further reacted to yield the desired 3-halopyrrolidine. For example, 1-benzyl-Δ³-pyrroline, formed from the reaction of benzylamine and 1,4-dichlorobutene-2, can be treated with a concentrated hydrogen halide solution to produce 1-benzyl-3-halopyrrolidine. google.com

This cyclization approach provides a versatile route to various 1-substituted-3-halopyrrolidines by simply varying the primary amine used in the initial step. google.com

General Methods for the Preparation of 1-Substituted-3-halopyrrolidines

The synthesis of 1-substituted-3-halopyrrolidines, including the benzyl (B1604629) derivative, can be achieved through a general process that involves the reaction of a 1-substituted-Δ³-pyrroline with a concentrated aqueous solution of a hydrogen halide at temperatures exceeding 100°C. google.com Specifically, the use of concentrated hydrochloric acid is employed for the chlorination of the pyrroline (B1223166) intermediate. google.com This method is applicable to a range of 1-substituted pyrrolines, making it a general approach for this class of compounds. google.com

Stereoselective and Asymmetric Synthesis of Chiral this compound

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure forms of this compound, which are often required for pharmaceutical applications.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this can be achieved by starting with a chiral precursor. For example, the synthesis of (R)-1-benzyl-3-chloropyrrolidine can be accomplished starting from (S)-(+)-1-benzyl-3-pyrrolidinol. rsc.org The conversion of the chiral alcohol to the corresponding chloride proceeds with an inversion of configuration. rsc.org

Another approach involves the use of chiral building blocks. For instance, (R)-Benzyl 3-chloropyrrolidine-1-carboxylate has been identified as a chiral building block in asymmetric synthesis. bldpharm.com The development of catalytic asymmetric methods for the synthesis of chiral diols and other precursors can also contribute to the enantioselective synthesis of substituted pyrrolidines. nih.gov

| Starting Material | Reagent(s) | Product | Chirality | Reference |

| (S)-(+)-1-Benzyl-3-pyrrolidinol | Mesyl chloride, Triethylamine; then chloride source | (R)-1-Benzyl-3-chloropyrrolidine | Inversion of configuration | rsc.org |

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis focuses on controlling the formation of diastereomers. While direct diastereoselective synthesis of this compound is less commonly described, methods for the diastereoselective synthesis of precursors can be applied. For example, diastereoselective alkylation of tetrahydropyrimidinones can serve as a route to chiral β2-amino acids, which are related structural motifs. beilstein-journals.org

The stereoselective intramolecular Diels-Alder reaction can be used to create naphthalenes with controlled stereochemistry, which could be precursors to complex chiral molecules. umn.edu Furthermore, highly diastereoselective pathways to functionalized proline derivatives have been developed through cascade reactions, demonstrating the potential for controlling stereochemistry in pyrrolidine ring systems. mdpi.com

Chiral Resolution Techniques Applied to Pyrrolidine Analogs

The separation of enantiomers is a critical step in the synthesis of many chiral compounds, including pyrrolidine analogs. Common methods for chiral resolution include crystallization, chromatography, and enzymatic resolution. numberanalytics.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly powerful technique for both analytical and preparative-scale separation of enantiomers. csfarmacie.cz The selection of the appropriate chiral selector and mobile phase is crucial for achieving effective separation. csfarmacie.czmdpi.com For instance, the resolution of propranolol (B1214883) derivatives has been successfully achieved using a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) with diethylamine. mdpi.com The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that a minimum of three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for differentiation. csfarmacie.cz

Advances in chiral resolution have led to the development of new chiral stationary phases and the use of enzymatic resolution, which offers high selectivity. numberanalytics.com Molecular docking simulations are also being employed to understand the chiral recognition mechanisms at a molecular level, aiding in the rational design of separation protocols. nih.gov

Advanced Synthetic Strategies for this compound and Analogs

Modern organic synthesis continually seeks more efficient and selective methods for the construction of complex molecules. numberanalytics.com For pyrrolidine derivatives, this includes the development of novel catalytic systems and the use of unconventional reaction conditions to improve reaction rates and yields. numberanalytics.com

Catalytic Methods in Pyrrolidine Chlorination

Catalytic approaches offer significant advantages in the synthesis of chlorinated pyrrolidines, often providing milder reaction conditions and improved selectivity compared to traditional methods that may rely on hazardous reagents. mdpi.com Electrocatalysis and photoredox catalysis have emerged as powerful tools for chlorination reactions. mdpi.com

One notable method involves the manganese-catalyzed dichlorination of alkenes using magnesium chloride as the chlorine source. mdpi.com Anodically coupled electrolysis can be used to generate a CF3 radical and a chlorine radical from stable, commercially available sources like CF3SO2Na and MgCl2. nsf.gov This process, facilitated by an earth-abundant manganese catalyst, allows for the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines through a radical ene-yne cyclization. nsf.gov The reaction mechanism involves the initial addition of the trifluoromethyl radical to an enyne substrate, followed by intramolecular cyclization and subsequent chlorination. nsf.gov

Aminocatalysis has also been explored for the enantioselective α-chlorination of aldehydes, which can be precursors to chiral pyrrolidine-containing structures. acs.org The challenge in these reactions often lies in controlling the stereoselectivity, which can be influenced by the catalyst structure, the chlorinating agent, and the reaction solvent. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. mlsu.ac.inopcw.org Key principles include atom economy, the use of safer solvents, and the application of catalysis. acs.org

In the context of this compound synthesis, applying green chemistry principles would involve:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org For example, addition reactions are generally more atom-economical than substitution or elimination reactions. mlsu.ac.in

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. mlsu.ac.inskpharmteco.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and often enable milder reaction conditions. opcw.org

A one-pot synthesis of cyclic amines from amino alcohols using thionyl chloride is an example of a more efficient process that avoids the multiple steps of a classical protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Optimization of Synthetic Pathways for this compound

Optimizing a synthetic pathway is crucial for improving yield, purity, and cost-effectiveness, particularly for industrial-scale production. This involves a systematic approach to refining reaction conditions. whiterose.ac.uk

One common strategy is the "one-factor-at-a-time" (OFAT) method, where individual reaction parameters such as temperature, reaction time, and catalyst loading are optimized sequentially. acs.org A more sophisticated approach is the Design of Experiments (DoE), which allows for the simultaneous evaluation of multiple factors and their interactions, leading to a more comprehensive understanding of the reaction space and a more efficient path to optimal conditions. whiterose.ac.ukacs.org

For the synthesis of this compound, optimization could involve screening different catalysts, solvents, and temperature profiles to maximize the yield and selectivity of the chlorination step. For instance, in a related synthesis of bioactive propargylamine (B41283) scaffolds, optimization began with fixing temperature and time while varying the reaction media and catalyst to achieve the highest yield. acs.org Subsequent rounds of optimization then focused on other parameters. acs.org

The table below presents a summary of research findings pertinent to the synthesis and optimization of pyrrolidine derivatives.

| Synthetic Aspect | Key Findings | References |

| Chiral Resolution | HPLC with chiral stationary phases is effective for separating pyrrolidine enantiomers. | csfarmacie.czmdpi.com |

| Catalytic Chlorination | Electrocatalytic methods using manganese catalysts enable stereoselective synthesis of chlorinated pyrrolidines. | mdpi.comnsf.gov |

| Green Synthesis | One-pot reactions and the use of catalysis can significantly improve the environmental footprint of pyrrolidine synthesis. | mlsu.ac.inopcw.orgorganic-chemistry.org |

| Pathway Optimization | Design of Experiments (DoE) is a powerful tool for systematically optimizing reaction conditions to improve yield and purity. | whiterose.ac.ukacs.org |

Chemical Transformations and Reactivity of 1 Benzyl 3 Chloropyrrolidine

Nucleophilic Substitution Reactions of 1-Benzyl-3-chloropyrrolidine

Nucleophilic substitution reactions involving this compound can proceed through different mechanistic pathways, primarily S(_N)1 and S(_N)2, with the potential for neighboring group participation influencing the outcome.

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism. numberanalytics.com The initial and rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a carbocation intermediate. pressbooks.pubspcmc.ac.in The stability of this carbocation is a crucial factor in determining the feasibility of the S(_N)1 pathway. numberanalytics.com

Once the carbocation is formed, it is then attacked by a nucleophile in a second, faster step. pressbooks.pub Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the carbon was chiral. S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. libretexts.org

| Factor | Influence on S(_N)1 Reactions |

| Substrate | Tertiary > Secondary > Primary. Favored by stable carbocation intermediates. pressbooks.publibretexts.org |

| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). libretexts.org |

| Solvent | Favored by polar protic solvents. libretexts.org |

| Leaving Group | A good leaving group is required. libretexts.org |

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. iitk.ac.in This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. numberanalytics.comlibretexts.orgyoutube.com

For this compound, an S(_N)2 reaction would involve a nucleophile directly displacing the chloride ion. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. iitk.ac.in The reaction is sensitive to steric hindrance at the reaction site. Since the C-3 position of the pyrrolidine (B122466) ring is a secondary carbon, it is sterically more hindered than a primary carbon, but less so than a tertiary carbon, making S(_N)2 reactions possible. quora.com

The transition state of an S(_N)2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are on opposite sides. iitk.ac.in Strong nucleophiles and polar aprotic solvents generally favor S(_N)2 reactions. libretexts.orgiitk.ac.in

| Factor | Influence on S(_N)2 Reactions |

| Substrate | Methyl > Primary > Secondary. Sensitive to steric hindrance. quora.com |

| Nucleophile | Favored by strong nucleophiles. iitk.ac.in |

| Solvent | Favored by polar aprotic solvents. libretexts.org |

| Leaving Group | A good leaving group is required. |

| Stereochemistry | Results in inversion of configuration. numberanalytics.comlibretexts.org |

A significant aspect of the reactivity of this compound is the potential for neighboring group participation (NGP) by the nitrogen atom. vedantu.com The lone pair of electrons on the nitrogen can act as an internal nucleophile, attacking the C-3 carbon and displacing the chloride ion. echemi.com This intramolecular S(_N)2 reaction leads to the formation of a bicyclic aziridinium (B1262131) ion intermediate. d-nb.infoarchive.org

This intramolecular process is often faster than the corresponding intermolecular reaction because the reacting groups are held in close proximity, which increases the effective concentration. echemi.com The formation of a three-membered aziridinium ring is generally a favorable process. echemi.com

The highly strained aziridinium ion is a potent electrophile and is readily attacked by an external nucleophile. This second step is also an S(_N)2 reaction, where the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to ring opening. This two-step process, involving two consecutive S(_N)2-like inversions, ultimately results in a net retention of the original stereochemistry. dalalinstitute.comchem-station.comscribd.com The formation of aziridinium ions has been studied in similar systems like 3-chloropiperidines. d-nb.info NGP can significantly accelerate the rate of reaction compared to a standard S(_N)2 pathway. vedantu.com

SN2 Reaction Pathways and Stereochemical Inversion

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically 1-benzyl-2,3-dihydro-1H-pyrrole. These reactions can proceed through either E1 or E2 mechanisms.

The E1 (Elimination Unimolecular) reaction, like the S(_N)1 reaction, is a two-step process that begins with the formation of a carbocation intermediate. spcmc.ac.inwikipedia.orgmasterorganicchemistry.com This is the rate-determining step. spcmc.ac.in In the second step, a weak base removes a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond. spcmc.ac.in

For this compound, an E1 reaction would proceed via the same secondary carbocation intermediate as the S(_N)1 pathway. E1 reactions often compete with S(_N)1 reactions because they share this common intermediate. spcmc.ac.inwikipedia.org The reaction is favored by the use of weak bases and polar protic solvents, which stabilize the carbocation. iitk.ac.in Higher temperatures also tend to favor elimination over substitution. The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.in

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a beta-hydrogen at the same time as the leaving group departs and the double bond is formed. wikipedia.orgmsu.edu The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.org

A critical requirement for the E2 mechanism is a specific stereochemical arrangement of the hydrogen and the leaving group. They must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. wikipedia.orgmgscience.ac.in This alignment allows for the smooth overlap of orbitals in the transition state to form the new pi bond. tmv.ac.in In the context of the five-membered pyrrolidine ring, achieving this anti-periplanar geometry can be influenced by the ring's conformation.

The transition state of an E2 reaction involves the partial breaking of the C-H and C-Cl bonds and the partial formation of the C=C pi bond and the B-H bond. iitk.ac.in E2 reactions are favored by strong, often sterically hindered bases, and the reaction rate increases with increasing alkyl substitution at the double bond being formed. iitk.ac.in The use of a bulky base can sometimes lead to the formation of the less substituted (Hofmann) product due to steric hindrance. chadsprep.com

| Reaction Type | Key Features | Favored Conditions |

| E1 | Two-step, carbocation intermediate, competes with S(_N)1. spcmc.ac.inmasterorganicchemistry.com | Weak base, polar protic solvent, heat. iitk.ac.in |

| E2 | One-step, concerted, requires anti-periplanar geometry. wikipedia.orgmgscience.ac.in | Strong base, less polar solvent. iitk.ac.in |

Regioselectivity (Zaitsev's Rule) and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, a secondary alkyl halide, can proceed via E1 or E2 mechanisms to form unsaturated pyrrolidine derivatives. libretexts.org The regiochemical and stereochemical outcomes of these reactions are dictated by established principles of organic chemistry. numberanalytics.com

Regioselectivity: The dehydrohalogenation of this compound can theoretically yield two constitutional isomers: 1-benzyl-2,3-dihydro-1H-pyrrole and 1-benzyl-2,5-dihydro-1H-pyrrole. The formation of these products depends on the removal of a proton from either the C2 or C4 position, respectively. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.orgwordpress.com In this case, 1-benzyl-2,3-dihydro-1H-pyrrole is a trisubstituted enamine, whereas 1-benzyl-2,5-dihydro-1H-pyrrole is a disubstituted enamine. Therefore, the Zaitsev product, 1-benzyl-2,3-dihydro-1H-pyrrole, is predicted to be the major product under thermodynamic control, which is typical for E1 and most E2 reactions. libretexts.orgchemistrysteps.com

| Product Name | Structure | Substitution Pattern | Classification |

| 1-benzyl-2,3-dihydro-1H-pyrrole | Trisubstituted | Zaitsev Product | |

| 1-benzyl-2,5-dihydro-1H-pyrrole | Disubstituted | Hofmann-type Product |

Stereoselectivity: The stereochemical outcome of elimination is highly dependent on the reaction mechanism.

E2 Mechanism: This mechanism is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the chlorine leaving group. chemistrysteps.com This means the H and Cl atoms must be in the same plane and on opposite sides of the C-C bond. The specific stereoisomer of the starting material will dictate the stereoisomer of the product. chemistrysteps.comchemistrysteps.com

E1 Mechanism: This mechanism proceeds through a carbocation intermediate. chemistrysteps.com Because the carbocation is planar, the base can abstract a proton from either side, leading to a mixture of stereoisomers. numberanalytics.com However, E1 reactions are stereoselective, generally favoring the formation of the more stable trans (E) alkene where applicable. saskoer.calibretexts.org In the case of forming the cyclic enamines from this compound, the ring's conformational constraints play a significant role in the stereochemical course of the reaction.

Rearrangement Reactions Involving this compound Derivatives

The strained nature of heterocyclic rings and the presence of heteroatoms can facilitate various skeletal rearrangements, leading to more stable or functionally distinct molecular architectures.

Derivatives of this compound can undergo ring expansion to form six-membered piperidine (B6355638) analogs. This transformation is often driven by the intramolecular displacement of the chloride by the ring nitrogen, proceeding through a strained bicyclic aziridinium ion intermediate. researchgate.net

The proposed mechanism involves the following steps:

Formation of Aziridinium Ion: The nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, displacing the chloride at the C3 position. This forms a highly reactive and strained 1-benzyl-1-azoniabicyclo[3.1.0]hexane intermediate.

Nucleophilic Opening: The strained three-membered aziridinium ring is then susceptible to nucleophilic attack. A nucleophile can attack either of the two bridgehead carbons. Attack at the carbon corresponding to the original C3 position of the pyrrolidine ring would regenerate the starting material, while attack at the carbon corresponding to the original C2 or C5 position leads to the formation of a six-membered piperidine ring.

DFT calculations on related systems, such as the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine, support the formation of a 3-chloropiperidine (B1606579) through such an aziridinium intermediate. researchgate.net This type of rearrangement provides a synthetic pathway from pyrrolidines to piperidines, which are common scaffolds in pharmaceuticals.

While specific literature on other skeletal rearrangements of this compound is sparse, related heterocyclic systems demonstrate a propensity for such transformations. For instance, oxidative fragmentation of oxindole (B195798) derivatives can lead to structurally diverse heterocyclic scaffolds through cleavage and rearrangement. nih.gov Similarly, visible-light-promoted cascade reactions of heteroaryl-substituted enallenes can induce skeletal rearrangements and dearomatization to create complex tricyclic systems. mdpi.com These examples suggest that under specific oxidative, photolytic, or catalytic conditions, the 1-benzyl-pyrrolidine skeleton could potentially undergo novel rearrangements beyond simple ring expansion.

Ring Enlargement Transformations to Piperidine Analogs

Acid-Catalyzed Transformations of this compound Derivatives

The reactivity of this compound derivatives can be significantly influenced by the presence of acid catalysts. A notable example is the acid-catalyzed transformation of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, a derivative of the core structure. mdpi.com

When this compound is refluxed in toluene (B28343) with a catalytic amount of sulfuric acid (H₂SO₄), it undergoes a complex transformation, yielding a mixture of two distinct heterocyclic products. mdpi.com

Table of Acid-Catalyzed Transformation Products

| Product Name | Molecular Formula | Resulting Structure |

|---|---|---|

| 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione | C₁₈H₁₅NO₂S | A maleimide (B117702) derivative |

This reaction demonstrates an unexpected pathway where the initial pyrrolin-2-one derivative, under acidic conditions, leads to both a succinimide-type product and a complex, fused benzothieno-pyrrole system. mdpi.com The structures of these novel compounds were confirmed using IR, NMR spectroscopy, and HRMS spectrometry. mdpi.com

Reactions with Organometallic Reagents and Reduction Strategies

Reactions with Organometallic Reagents: The C-Cl bond at the 3-position of this compound provides an electrophilic site for nucleophilic attack by organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds. msu.edubethunecollege.ac.in These reactions are fundamental for forming new carbon-carbon bonds.

The reaction proceeds via a nucleophilic substitution mechanism where the carbanionic portion of the organometallic reagent displaces the chloride ion. This allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C3 position of the pyrrolidine ring, significantly increasing the molecular complexity. The reactivity of these organometallic reagents requires the use of anhydrous solvents, as they are strong bases and will readily react with protic sources like water. bethunecollege.ac.in

Reduction Strategies: Reduction reactions can target different parts of the this compound molecule or its derivatives.

Debenzylation: The N-benzyl group is a common protecting group for amines and can be removed via catalytic hydrogenation. This reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the C-N bond, yielding the secondary amine, 3-chloropyrrolidine.

Reduction of Carbonyl Derivatives: If the pyrrolidine ring contains a ketone functionality, as in the related compound 1-benzyl-3-pyrrolidinone (B141626), this group can be reduced. sigmaaldrich.com Enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone is a known method to produce enantiopure (S)-(+)-1-benzyl-3-hydroxypyrrolidine, a valuable chiral intermediate. sigmaaldrich.comrsc.org Chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used to achieve this transformation.

Reduction of Imine Derivatives: In related pyrroline (B1223166) systems, the C=N double bond of a cyclic imine can be stereoselectively reduced. For example, 2,3-dialkyl-3-chloro-1-pyrrolines can be reduced to afford cis-2,3-dialkyl-3-chloropyrrolidines. acs.org

Mechanistic Investigations of 1 Benzyl 3 Chloropyrrolidine Reactions

Elucidation of Reaction Mechanisms for Substitution Processes (S\textsubscriptN1 vs. S\textsubscriptN2)

Nucleophilic substitution reactions of 1-benzyl-3-chloropyrrolidine can proceed through either a unimolecular (S\textsubscriptN1) or a bimolecular (S\textsubscriptN2) mechanism, with the operative pathway being dictated by several factors including the nature of the nucleophile, solvent, and the structure of the substrate itself. numberanalytics.commasterorganicchemistry.comlibretexts.orgbyjus.com

The S\textsubscriptN1 mechanism is a two-step process. numberanalytics.commasterorganicchemistry.com The initial and rate-determining step involves the departure of the chloride leaving group to form a secondary carbocation intermediate at the C3 position of the pyrrolidine (B122466) ring. masterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com The stability of this carbocation is a key factor; the benzyl (B1604629) group on the nitrogen atom can influence the electronic environment, but direct resonance stabilization of the C3 carbocation is not possible. Reactions favoring the S\textsubscriptN1 pathway typically involve weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation. numberanalytics.comlibretexts.org

The S\textsubscriptN2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. numberanalytics.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. numberanalytics.comlibretexts.org For this compound, which is a secondary alkyl halide, the steric hindrance around the reaction center is a critical consideration. byjus.com The bulky benzyl group can sterically hinder the backside attack required for an S\textsubscriptN2 reaction. However, research on the synthesis of a chiral diselenide from (S)-(+)-1-benzyl-3-pyrrolidinol demonstrated that the conversion to (R)-1-benzyl-3-chloropyrrolidine proceeds via an S\textsubscriptN2 mechanism, leading to an inversion of configuration. rsc.org

The competition between S\textsubscriptN1 and S\textsubscriptN2 pathways for secondary halides like this compound is finely balanced and can be influenced by the specific reaction conditions. libretexts.org

Table 1: Factors Influencing S\textsubscriptN1 vs. S\textsubscriptN2 Mechanisms for this compound

| Factor | Favors S\textsubscriptN1 | Favors S\textsubscriptN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., I⁻, RS⁻, N₃⁻) libretexts.org |

| Solvent | Polar Protic (e.g., alcohols, water) numberanalytics.com | Polar Aprotic (e.g., acetone, DMF) numberanalytics.com |

| Substrate | Secondary, capable of forming a relatively stable carbocation libretexts.org | Secondary, with minimal steric hindrance for backside attack byjus.com |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration rsc.org |

Understanding Elimination Reaction Mechanisms (E1 vs. E2)

In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically 1-benzyl-2,3-dihydro-1H-pyrrole. These reactions can occur through either a unimolecular (E1) or bimolecular (E2) pathway. wikipedia.orgmasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the S\textsubscriptN1 reaction: the formation of a carbocation. iitk.ac.in A weak base then removes a proton from a carbon adjacent to the carbocation (a β-proton), leading to the formation of a double bond. E1 reactions are favored by weak bases and polar protic solvents, and they often compete with S\textsubscriptN1 reactions. numberanalytics.comlibretexts.org

The E2 mechanism is a concerted, one-step process where a strong base removes a β-proton simultaneously with the departure of the leaving group. wikipedia.org This mechanism requires a specific stereochemical arrangement, typically an anti-periplanar orientation of the β-hydrogen and the leaving group, to allow for the smooth formation of the π bond. wikipedia.org Strong, bulky bases tend to favor E2 reactions. numberanalytics.com The regioselectivity of E2 reactions generally follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. iitk.ac.in

For this compound, the choice between E1 and E2 is influenced by the strength of the base and the solvent. A strong base will favor the E2 pathway, while a weak base in a polar protic solvent will favor the E1 pathway, which would compete with the S\textsubscriptN1 reaction. libretexts.org

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Unimolecular, Rate = k[Substrate] wikipedia.orgmasterorganicchemistry.com | Bimolecular, Rate = k[Substrate][Base] wikipedia.org |

| Base Strength | Weak base is sufficient numberanalytics.comlibretexts.org | Strong base is required wikipedia.orgnumberanalytics.com |

| Solvent | Polar protic solvents favor this pathway numberanalytics.com | Aprotic solvents are often used |

| Stereochemistry | Not stereospecific numberanalytics.com | Stereospecific (anti-periplanar geometry) wikipedia.org |

| Intermediate | Carbocation iitk.ac.in | No intermediate, proceeds through a transition state wikipedia.org |

Studies on Acid-Catalyzed Transformation Mechanisms

The reactivity of pyrrolidine derivatives can be significantly altered in the presence of acid. For a related compound, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, acid-catalyzed conditions (refluxing in toluene (B28343) with sulfuric acid) led to an unexpected transformation. mdpi.com This reaction yielded a mixture of 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione and 1-benzyl-7-methyl-1H-benzo masterorganicchemistry.comlibretexts.orgthieno[3,2-b]pyrrole-2,3-dione. mdpi.com

The mechanism for such transformations is complex and can involve several steps. Generally, acid catalysis begins with the protonation of an oxygen or nitrogen atom within the molecule. epa.govnih.gov In the case of epoxide hydrolysis, which serves as an analogy, the mechanism can proceed through an A-1 (S\textsubscriptN1-like) or A-2 (S\textsubscriptN2-like) pathway after protonation of the epoxide oxygen. epa.gov The A-1 path involves the formation of a carbocation, while the A-2 path involves a concerted attack by a nucleophile. epa.gov

For pyrrolidinone derivatives, acid catalysis can facilitate dehydration, rearrangement, and cyclization reactions. The specific pathway taken depends on the structure of the substrate and the reaction conditions. The formation of humins, which are polymeric byproducts from the acid-catalyzed conversion of biomass, involves complex reaction pathways initiated by molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). ualberta.ca While not directly studying this compound, these studies highlight the diverse and sometimes unexpected reaction pathways that can be initiated by acid catalysis in related heterocyclic systems.

Hydride Transfer Mechanisms in Reductions of Related Pyrrolidine-2,4-diones

While not directly involving this compound, studies on the reduction of related pyrrolidine-2,4-diones provide insight into hydride transfer mechanisms that are relevant to the broader class of pyrrolidine compounds. The reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an α,β-unsaturated ketone, using sodium borohydride (B1222165) (NaBH₄) has been investigated. analis.com.my

The mechanism of reduction by hydride donors like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on an electrophilic center, typically a carbonyl carbon. numberanalytics.com In the case of the pyrrolidine-2,4-dione (B1332186) derivative, the reduction of the exo-alkene group was studied. The use of NaBH₄ in conjunction with metal chlorides (such as CaCl₂, ZnCl₂, MgCl₂, and MnCl₂) was found to influence the stereochemical outcome of the reduction. analis.com.my The presence of metal salts can lead to the formation of more selective reducing agents, potentially through the formation of metal borohydrides, which can alter the mechanism of hydride transfer and lead to better stereochemical control. analis.com.my For instance, the reduction with NaBH₄/MgCl₂ and NaBH₄/ZnCl₂ resulted in a single stereoisomer, indicating a stereoselective reaction. analis.com.my

These findings suggest that the mechanism of hydride transfer in these systems can be finely tuned by additives, which likely coordinate with the substrate to direct the approach of the hydride nucleophile.

Kinetic Studies of this compound Reactivity

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating mechanisms. The rate of a reaction is described by a rate law, which expresses the relationship between the rate and the concentrations of the reactants. nih.gov

For the substitution reactions of this compound, the rate law can distinguish between S\textsubscriptN1 and S\textsubscriptN2 mechanisms.

An S\textsubscriptN1 reaction would exhibit first-order kinetics, with the rate depending only on the concentration of this compound: Rate = k[this compound]. pressbooks.pub

An S\textsubscriptN2 reaction would show second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile: Rate = k[this compound][Nucleophile]. pressbooks.pub

Kinetic studies on the alkylation of a phenol (B47542) with a related compound, 1-(3-chloropropyl)pyrrolidine, revealed that the reaction did not follow simple second-order kinetics. acs.org Instead, the mechanism involved a slow intramolecular cyclization of the chloropyrrolidine to form a more reactive azetidinium ion intermediate, which then rapidly alkylated the phenol. acs.org This highlights the importance of kinetic analysis in uncovering complex, multi-step reaction pathways that may not be immediately obvious.

While specific kinetic data for this compound is not widely published, the principles of chemical kinetics provide a framework for investigating its reactivity. By systematically varying concentrations, temperature, and other reaction parameters, the rate law and activation parameters (like activation energy) can be determined, offering deep insights into the transition states and intermediates involved in its transformations. nih.govmdpi.com

Computational and Theoretical Studies of 1 Benzyl 3 Chloropyrrolidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic structure. northwestern.edu For molecules like 1-benzyl-3-chloropyrrolidine, methods such as Density Functional Theory (DFT) are employed to optimize molecular geometry and calculate various electronic properties. epstem.net

These calculations can determine parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. epstem.net The electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. up.ac.za

Furthermore, quantum chemical calculations can elucidate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental to understanding intermolecular interactions and reaction pathways. mdpi.com

Table 1: Calculated Electronic Properties of a Related Pyrrolidine (B122466) Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Conformational Analysis of this compound and its Derivatives

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt and the energy differences between these various conformations. For a flexible molecule like this compound, which contains a five-membered pyrrolidine ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations are possible.

The pyrrolidine ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. The orientation of the benzyl and chloro substituents (axial vs. equatorial) significantly influences the stability of these conformers due to steric and electronic effects. libretexts.org Computational methods can be used to calculate the relative energies of these different conformations, thereby identifying the most stable (lowest energy) structures. mdpi.com

For substituted cyclic systems, the interplay between substituents can lead to complex conformational preferences. For instance, in disubstituted cyclohexanes, the equatorial positioning of bulky groups is generally favored to minimize steric strain. libretexts.org Similar principles apply to the pyrrolidine ring in this compound, where the benzyl and chloro groups will preferentially occupy positions that minimize steric hindrance.

Transition State Analysis of this compound Reactions

Transition state analysis is a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can understand the energy barrier (activation energy) and the specific atomic motions involved in transforming reactants into products.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, transition state analysis can reveal whether the reaction proceeds through a concerted (e.g., S_N2) or a stepwise mechanism. DFT calculations are commonly used to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov

The geometry of the transition state provides crucial information about the stereochemical outcome of a reaction. For example, in an S_N2 reaction, the transition state would feature the incoming nucleophile and the leaving chloride group in a trigonal bipyramidal arrangement around the central carbon atom.

Density Functional Theory (DFT) Studies on Ring Expansion and Isomerization Pathways

DFT studies have been instrumental in investigating complex rearrangements such as ring expansions and isomerizations in heterocyclic systems. For instance, DFT calculations have been used to simulate the ring enlargement of N-substituted 2-chloromethylpyrrolidines to form 3-chloropiperidines. researchgate.net This type of reaction is a potential pathway for derivatives of this compound.

DFT can also be used to study isomerization processes, such as the interconversion between different isomers of a molecule. rsc.org For this compound, this could involve the migration of the chloro substituent to a different position on the pyrrolidine ring. The calculations would provide the relative stabilities of the isomers and the energy barriers for their interconversion. nih.gov

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and rationalize the reactivity and selectivity of chemical reactions. beilstein-journals.org For this compound, this can involve modeling its interaction with various reactants to predict the outcome of a chemical transformation.

One key aspect is predicting regioselectivity—for example, in reactions where multiple sites on the molecule could potentially react. Molecular modeling can help determine which site is more reactive by analyzing factors like atomic partial charges and frontier molecular orbitals. beilstein-journals.org For instance, in a reaction with a nucleophile, the model could predict whether the attack will occur at the carbon attached to the chlorine or at another position.

Furthermore, molecular modeling can be used to understand stereoselectivity, predicting which stereoisomer will be the major product of a reaction. This is achieved by comparing the energies of the different transition states leading to the various stereoisomeric products. The pathway with the lowest energy transition state is expected to be the dominant one.

Applications of 1 Benzyl 3 Chloropyrrolidine As a Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological and pharmacological activities. mdpi.com 1-Benzyl-3-chloropyrrolidine provides a reactive scaffold for the elaboration of various heterocyclic systems.

Preparation of Pyrrole (B145914) and Pyrrolidone Derivatives

The pyrrolidine (B122466) ring of this compound is a direct precursor to other important five-membered nitrogen heterocycles like pyrroles and pyrrolidones. For instance, derivatives of this compound can be transformed into pyrrole and pyrrolidone structures through various chemical reactions. One study details the acid-catalyzed transformation of a 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, a derivative of this compound, into N-substituted derivatives of 1H-pyrrole-2,5-dione. mdpi.com The development of efficient methods for preparing and functionalizing pyrrolinones is an active area of research due to their prevalence in nature and their potential in medicinal applications and organic synthesis. mdpi.com Furthermore, the synthesis of various pyrrole and pyrrolopyrimidine derivatives has been explored for their potential antihyperglycemic activity. nih.gov

| Starting Material | Product | Reaction Type | Ref. |

| 1-Benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one | 1-Benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione | Acid-catalyzed transformation | mdpi.com |

| 2,3-Dichloromaleic anhydride (B1165640) and aniline | 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione | Microwave-assisted synthesis | medcraveonline.com |

| N3-substituted amidrazones and 2,3-dimethylmaleic anhydride | 3,4-Dimethyl-1H-pyrrole-2,5-dione derivatives | Condensation | mdpi.com |

Synthesis of Fused Heterocyclic Systems (e.g., 1H-benzo[b]thieno[3,2-b]pyrrole-2,3-dione)

This compound derivatives are instrumental in the construction of more complex, fused heterocyclic systems. A notable example is the synthesis of 1H-benzo[b]thieno[3,2-b]pyrrole-2,3-dione. An acid-catalyzed reaction of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in toluene (B28343) leads to the formation of 1-benzyl-7-methyl-1H-benzo smolecule.comumn.eduthieno[3,2-b]pyrrole-2,3-dione. mdpi.com This reaction represents a novel, non-metal-catalyzed method for constructing a fused tricyclic system containing both benzo[b]thiophene and pyrrole-1,2-dione fragments from an accessible pyrrolinone substrate. mdpi.com The synthesis of various other benzo-fused N-heterocycles is a significant area of organic synthesis. organic-chemistry.org

Construction of Other Polycyclic Nitrogenous Scaffolds

The utility of this compound extends to the synthesis of a broader range of polycyclic nitrogenous scaffolds, which are prevalent in natural products and pharmaceuticals. frontiersin.org While direct examples starting from this compound are specific, the chemical principles it embodies are widely applicable. The tert-amino effect, for instance, is a strategy used to synthesize fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This highlights the general importance of substituted cyclic amines in building complex heterocyclic systems. The development of synthetic methods for polycyclic natural product scaffolds is a key area of research, with one-pot reactions involving alkyne annulation being a prominent strategy. frontiersin.org

Precursor for Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is crucial for asymmetric synthesis, a field dedicated to creating chiral molecules with high enantiomeric purity. nankai.edu.cn this compound, particularly its chiral variants, can serve as a precursor for such ligands and catalysts. The pyrrolidine scaffold is a common feature in many successful chiral ligands. Although direct synthesis of ligands from this compound is not extensively detailed in the provided context, the potential is evident. Chiral catalysts are often developed from core structures, and the pyrrolidine ring provides a rigid and modifiable backbone. nankai.edu.cn For example, chiral spiro ligands, which have proven to be "privileged" in a variety of asymmetric reactions, are built upon specific core structures. nankai.edu.cn The development of adjustable axially chiral biphenyl (B1667301) ligands and catalysts further underscores the importance of creating diverse and efficient chiral molecules for asymmetric catalysis. nih.gov

| Catalyst/Ligand Type | Core Structure/Concept | Application | Ref. |

| Chiral Spiro Ligands | 1,1'-Spirobiindane | Asymmetric Hydrogenations, C-C and C-Heteroatom Bond Formations | nankai.edu.cn |

| Chiral Lewis Acid Catalysts | Octahedral Metal-Centered Chirality | Michael Additions, Friedel-Crafts Reactions, Cycloadditions | nih.gov |

| Axially Chiral Biphenyl Ligands | Biphenyl | Asymmetric Additions, Cycloadditions | nih.gov |

Building Block in the Construction of Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule with reactive functional groups that can be used to assemble more complex structures. this compound fits this description perfectly. Its benzyl (B1604629) group serves as a common protecting group for the nitrogen atom, while the chlorine atom provides a reactive handle for nucleophilic substitution or elimination reactions, enabling the introduction of further chemical diversity. This makes it a valuable tool for creating complex molecular architectures with desired physicochemical properties, which is particularly relevant in medicinal chemistry and drug discovery. The use of such building blocks is fundamental to the synthesis of intricate natural products and other complex organic molecules. arizona.edursc.org

Role in Medicinal Chemistry Synthesis (as a Scaffold/Precursor for Active Pharmaceutical Ingredients - APIs)

The pyrrolidine ring is a highly relevant pharmacophore found in a wide range of natural and synthetic compounds with diverse pharmacological activities. mdpi.com Consequently, this compound and its derivatives are valuable scaffolds and precursors in medicinal chemistry for the synthesis of Active Pharmaceutical Ingredients (APIs). bham.ac.uk For instance, 1-substituted-3-halopyrrolidines are known intermediates in the synthesis of anticholinergic drugs like glycopyrrolate (B1671915). google.com The synthesis of various pyrrole derivatives has been investigated for their potential as anti-tubercular agents and antihyperglycemic agents. nih.govnih.gov The versatility of the pyrrolidine scaffold allows for the generation of large libraries of compounds for drug discovery programs. A recent study described the design and synthesis of novel selective KOR (κ opioid receptor) ligands based on a benzenesulfonamide (B165840) scaffold, highlighting the ongoing importance of synthesizing new chemical entities for therapeutic purposes. nih.gov

| Therapeutic Area | Target/Compound Class | Role of Pyrrolidine Scaffold | Ref. |

| Gastrointestinal | Anticholinergics (e.g., Glycopyrrolate) | Core structural component | google.com |

| Infectious Disease | Anti-tubercular agents (ClpP1P2 inhibitors) | Scaffold for inhibitor design | nih.gov |

| Metabolic Disease | Antihyperglycemic agents | Core of bioactive molecules | nih.gov |

| Pain Management | KOR Ligands | Part of a novel selective ligand | nih.gov |

Synthesis of Anti-cholinergic Agents and Related Pharmaceuticals

This compound is a key intermediate in the synthesis of certain anticholinergic agents. Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter, in the nervous system. wikipedia.orgnih.gov This action can be useful in treating a variety of conditions, including gastrointestinal and genitourinary disorders. wikipedia.orggoogle.com

One notable application of a related compound, 1-methyl-3-chloropyrrolidine, is in the preparation of glycopyrrolate. google.com This potent anticholinergic drug is used to treat peptic ulcers and other gastrointestinal issues. google.com The synthesis involves the reaction of the 1-substituted-3-halopyrrolidine with the sodium salt of alpha-phenylcyclopentaneglycolic acid, followed by quaternization. google.com While the specific synthesis of glycopyrrolate uses the 1-methyl analog, this compound serves as a versatile precursor for other compounds with potential anticholinergic activity. The benzyl group can be a placeholder or a part of the final molecular structure, depending on the synthetic route and the desired final product.

The general class of 1-substituted-3-halopyrrolidines, to which this compound belongs, are recognized as important intermediates for creating anticholinergic and similar therapeutic agents. google.com

Preparation of Compounds with Potential Bioactivity through Chemical Transformation

This compound and its derivatives are valuable building blocks in the synthesis of various potentially bioactive compounds beyond anticholinergics. weebly.comnih.gov The pyrrolidine ring is a common structural motif found in many pharmaceuticals and natural products. nih.gov

A study detailed the acid-catalyzed transformation of a derivative, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one. mdpi.com This reaction led to the formation of novel nitrogen-containing heterocyclic compounds, including a derivative of a fused tricyclic system with a benzo[b]thiophene and pyrrole-1,2-dione fragment. mdpi.com Such complex heterocyclic structures are of interest in medicinal chemistry due to their potential for diverse biological activities.

The reactivity of the chlorine atom at the 3-position allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups and the construction of more complex molecules. For instance, the chlorine can be displaced by amines, thiols, or other nucleophiles to generate a library of new compounds for biological screening.

Furthermore, the benzyl group can often be removed through hydrogenolysis, providing access to a secondary amine on the pyrrolidine ring. This functionality can then be further elaborated to create a wide range of derivatives with potential applications in drug discovery.

Future Directions and Emerging Research Avenues for 1 Benzyl 3 Chloropyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 1-benzyl-3-chloropyrrolidine will likely focus on improving sustainability and exploring novel synthetic strategies.

| Research Direction | Objective | Potential Approach | Key Benefits |

| Greener Solvents | Replace traditional organic solvents with water or other environmentally friendly alternatives. | Explore water-driven, one-pot multicomponent pathways. rsc.org | Reduced environmental impact, lower cost, increased safety. |

| Heterogeneous Catalysis | Develop robust, reusable catalysts for the synthesis. | Investigate metal-based nanocrystals (e.g., ZnO) or other solid-supported catalysts. rsc.org | Catalyst recyclability, simplified product purification, cost-effectiveness. |

| Atom Economy | Design synthetic routes that maximize the incorporation of starting materials into the final product. | Develop one-pot or tandem reactions to minimize intermediate isolation and waste. google.com | Reduced waste, increased efficiency. |

| Flow Chemistry | Implement continuous flow processes for the synthesis. | Utilize flow reactors with immobilized reagents to improve reaction control and safety. nih.gov | Enhanced scalability, improved safety, higher purity. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The chlorine atom at the C3 position of this compound is a key functional handle for a variety of transformations. However, its full reactive potential remains to be unlocked. Future studies will likely delve into novel reactivity modes beyond simple nucleophilic substitutions.

For example, its use in phase-transfer catalysis for the intramolecular cyclization of amides suggests possibilities for constructing complex heterocyclic systems. researchgate.net The compound has also served as a precursor for generating other reactive species, such as in the synthesis of chiral N-heterocyclic diselenides, where (S)-(+)-1-benzyl-3-pyrolidinol is first converted to (R)-1-benzyl-3-chloropyrrolidine before further reaction. rsc.orgrsc.org Exploring its role in radical reactions, cycloadditions, and metal-catalyzed cross-coupling reactions could reveal new synthetic pathways. The development of methods for stereoselective transformations, such as the ring expansion of azetidines to pyrrolidines, could be adapted to control the stereochemistry at the C3 position. bham.ac.uk

Advanced Applications in Complex Molecule Total Synthesis

Pyrrolidine-containing molecules are prevalent in natural products and pharmaceuticals. nih.govmdpi.com this compound and its derivatives are valuable intermediates in the synthesis of these complex targets. For instance, 1-benzyl-3-pyrrolidinone (B141626), a related compound, is a precursor to enantiopure 1-benzyl-3-hydroxypyrrolidine, an intermediate for various drugs. chemicalbook.com The dione (B5365651) analogue, this compound-2,5-dione, has been used in the biomimetic synthesis of the integramycin core. umn.eduumn.edu

Future research will likely see this compound employed in the total synthesis of increasingly complex and biologically active molecules. Its ability to introduce a functionalized five-membered ring makes it an attractive starting point for synthesizing alkaloids, amino sugars, and other intricate natural products. The development of metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions provides a general route to highly functionalized, homochiral pyrrolidines, and expanding this chemistry could create diverse molecular scaffolds for drug discovery. nih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how reactions are discovered and optimized. acs.orgwhiterose.ac.uk Machine learning (ML) models are increasingly used to predict reaction outcomes, retrosynthetic pathways, and even reaction impurities. researchgate.netchemrxiv.orgchemical.aimit.edu

For this compound, AI and ML could accelerate the discovery of novel transformations and optimize existing ones. By training models on large datasets of chemical reactions, it's possible to predict the regioselectivity of substitutions or identify entirely new reaction conditions. acs.org For example, transformer-based models can treat reaction prediction as a language translation problem, converting reactants into products. chemrxiv.orgacs.org AI can also assist in predicting and identifying impurities that may arise during synthesis, a critical aspect of process development in the pharmaceutical industry. chemical.aimit.edu This predictive power can save significant time and resources compared to traditional trial-and-error experimentation. acs.orgwhiterose.ac.uk

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. chemrxiv.org | Rapidly screen potential new reactions and identify promising synthetic routes. |

| Retrosynthesis Planning | Suggests potential starting materials and reaction pathways for a target molecule. | Design novel and efficient syntheses of complex molecules derived from this compound. |

| Impurity Prediction | Identifies potential byproducts and impurities in a chemical reaction. chemical.aimit.edu | Streamline process optimization and purification, ensuring higher product quality. |

| Reaction Optimization | Uses algorithms to find the optimal reaction conditions (e.g., temperature, solvent, catalyst). whiterose.ac.ukresearchgate.net | Increase reaction yields and selectivity, reducing cost and waste. |

Investigation of Organocatalytic and Photoredox Methodologies in this compound Chemistry

Organocatalysis and photoredox catalysis have emerged as powerful tools in modern organic synthesis, enabling transformations under mild conditions. nih.govmdpi.comrsc.org The application of these methodologies to the chemistry of this compound is a fertile area for future research.

Organocatalysts, such as chiral amines or guanidines, could be employed to achieve enantioselective functionalization of the pyrrolidine (B122466) ring. bham.ac.ukumn.edu For example, phase-transfer catalysis has been used to facilitate the enantioselective alkylation of enolates, a strategy that could be adapted for reactions involving this compound. researchgate.net

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, opens up new avenues for radical-based reactions. beilstein-journals.orgnih.gov This technique could be used to generate a radical at the C3 position of the pyrrolidine ring, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions. The use of transition metal complexes as photosensitizers allows for the generation of reactive intermediates under exceptionally mild conditions, which is highly desirable for complex molecule synthesis. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-chloropyrrolidine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves chlorination of 1-benzylpyrrolidine derivatives. For example, reacting 1-benzylpyrrolidine with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions at 0–25°C. Optimization includes monitoring reaction time (6–12 hours) and using inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 6–12 hours |

| Solvent System | Dichloromethane/THF |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with literature data (e.g., δ ~3.5 ppm for pyrrolidine protons, δ ~4.3 ppm for benzyl CH₂) .

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for related compounds like (3S,4S)-1-benzylpyrrolidine-3,4-diol (R-factor = 0.032) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Collect chlorinated waste separately and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer : Stereochemical variations (e.g., 3R vs. 3S configurations) alter electronic and steric environments. For example:

- Enantiomeric Purity : Resolve using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Biological Assays : Compare IC₅₀ values in receptor-binding studies (e.g., dopamine D₂ receptor) to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).

- Meta-Analysis : Compare data across peer-reviewed studies, noting solvent systems (e.g., solubility discrepancies in polar vs. nonpolar solvents) .

- Controlled Experiments : Systematically vary parameters (e.g., recrystallization solvents) to identify outliers .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled analogs to track degradation products via LC-MS .

- Photolysis Studies : Expose the compound to UV light (254 nm) and analyze intermediates (e.g., benzaldehyde, chlorinated byproducts) .

- Computational Modeling : Apply DFT calculations to predict bond cleavage energies and reaction pathways .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., KD values for enzyme inhibition) .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to G-protein-coupled receptors) .

- In Silico Docking : Use AutoDock Vina to predict binding poses and affinity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.